6-Chloro-5-isopropylpyrazine-2-carboxamide
Description
6-Chloro-5-isopropylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2, a chlorine atom at position 6, and an isopropyl substituent at position 3.
Properties
IUPAC Name |
6-chloro-5-propan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-4(2)6-7(9)12-5(3-11-6)8(10)13/h3-4H,1-2H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPPNSGFSRLVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-5-isopropylpyrazine-2-carboxamide typically involves the chlorination of 5-isopropylpyrazine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 6th position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Chloro-5-isopropylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-5-isopropylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Chloro-5-isopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The chlorine and isopropyl groups on the pyrazine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxamide group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes or signaling pathways related to its biological effects.
Comparison with Similar Compounds
Substituent Effects on Pyrazine Core
The substituent pattern on the pyrazine ring critically influences physicochemical and biological properties. Key comparisons include:
Key Observations :
Comparison with Analogues :
- Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate : Synthesized via esterification and amino/hydroxyl group retention, contrasting with the target compound’s isopropyl substitution.
- Ethyl 6-chloropyrazine-2-carboxylate : Demonstrates the prevalence of ester derivatives, which are less stable under physiological conditions than carboxamides.
Key Insights :
- The tert-butyl and thiazolyl groups in compound 4 enhance membrane permeability, contributing to its antimycobacterial activity.
- The isopropyl group in the target compound may similarly improve bioavailability compared to smaller substituents (e.g., methyl).
Physicochemical Properties
Lipophilicity and Solubility
- Lipophilicity : The isopropyl group (logP ~2–3) likely positions the compound between polar derivatives (e.g., hydroxyl-containing , logP <1) and highly lipophilic tert-butyl analogues (logP >4) .
- Solubility : Carboxamide derivatives generally exhibit moderate aqueous solubility, whereas ester or nitrile analogues (e.g., 5-Chloro-6-methyl-2-pyrazinecarbonitrile ) may have lower solubility due to reduced polarity.
Biological Activity
Introduction
6-Chloro-5-isopropylpyrazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 182244-14-0 |
| Molecular Formula | C₈H₁₃ClN₂O |
| Molar Mass | 188.66 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.
- Antimicrobial Activity : The compound has shown potential as an inhibitor of enzymes critical for the biosynthesis of mycolic acids in Mycobacterium tuberculosis, disrupting bacterial cell wall synthesis and exhibiting bactericidal effects.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression, making it a candidate for further investigation as a therapeutic agent in oncology .
Antimicrobial Studies
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various strains of bacteria, particularly Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 1.56 to 6.25 µg/mL for several derivatives .
Anticancer Research
In vitro studies have indicated that compounds similar to this compound demonstrate significant cytotoxicity against cancer cell lines. For instance, derivatives showed promising results with IC50 values indicating effective inhibition of cell proliferation .
Case Study 1: Antimycobacterial Activity
A study published in PubMed outlined the synthesis and evaluation of various pyrazine derivatives, including this compound. The results demonstrated that certain modifications to the pyrazine structure significantly enhanced antimycobacterial activity against resistant strains, suggesting a robust platform for drug development against tuberculosis .
Case Study 2: Anticancer Efficacy
Research conducted on N-substituted pyrazine derivatives revealed that compounds with structural similarities to this compound exhibited selective inhibition of cancer cell lines. The findings indicated a potential for these compounds to serve as lead candidates in developing new anticancer therapies .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds was performed.
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 1.56 - 6.25 µg/mL | Promising |
| 5-Chloropyrazinamide | 0.78 - 3.13 µg/mL | Moderate |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine | Not evaluated | High selectivity (IC50 = 0.78 µM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
